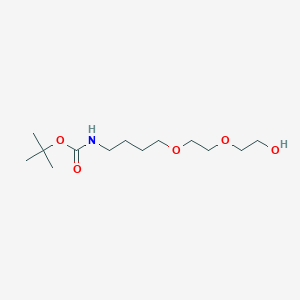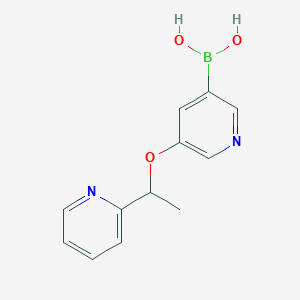
(5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For example, starting with a halogenated pyridine, the halogen can be replaced with a boronic acid group using a suitable boron reagent under controlled conditions .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale borylation reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .
化学反応の分析
Types of Reactions: (5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
科学的研究の応用
Chemistry: (5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology and Medicine: Boronic acids are explored for their potential in drug development, particularly as enzyme inhibitors and in drug delivery systems .
Industry: In the industrial sector, boronic acids are used in the synthesis of polymers and materials with specific properties .
作用機序
The mechanism of action of (5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, facilitating the transfer of the boronic acid group to the target molecule. In biological systems, boronic acids can form reversible covalent bonds with diols, making them useful in enzyme inhibition and drug delivery .
類似化合物との比較
3-Pyridinylboronic acid: Another pyridine-based boronic acid with similar reactivity.
2-(Pyridin-3-yl)acetic Acid: A related compound with a different functional group.
Uniqueness: (5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions .
特性
分子式 |
C12H13BN2O3 |
|---|---|
分子量 |
244.06 g/mol |
IUPAC名 |
[5-(1-pyridin-2-ylethoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H13BN2O3/c1-9(12-4-2-3-5-15-12)18-11-6-10(13(16)17)7-14-8-11/h2-9,16-17H,1H3 |
InChIキー |
DQVWNJNDXVCKDH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1)OC(C)C2=CC=CC=N2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


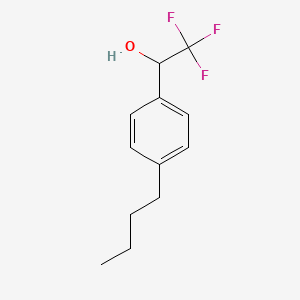
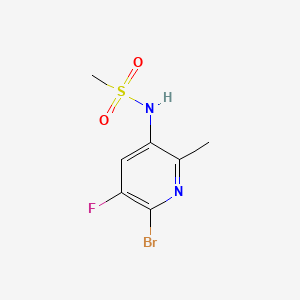
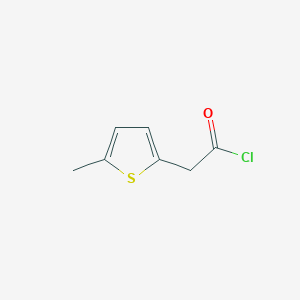
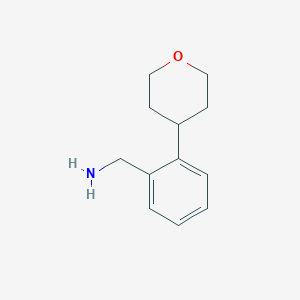
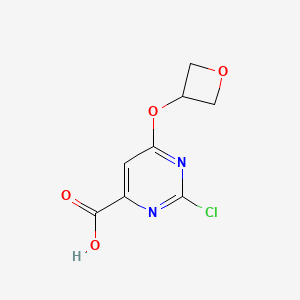

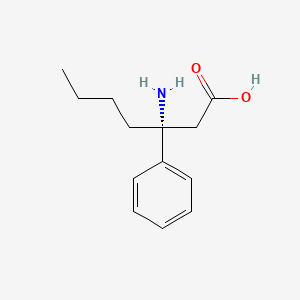
![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)
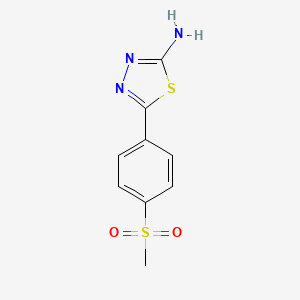
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
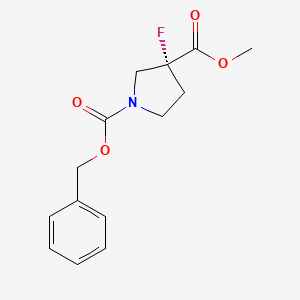

![4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine](/img/structure/B13900855.png)
